molecular formula C12H16N2O2 B13304351 Phenyl 1,4-diazepane-1-carboxylate

Phenyl 1,4-diazepane-1-carboxylate

Cat. No.: B13304351
M. Wt: 220.27 g/mol
InChI Key: ZWBYUPCGKNBBRV-UHFFFAOYSA-N
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Description

Phenyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 1,4-diazepane-1-carboxylate can be synthesized through the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and various aromatic aldehydes . The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Phenyl 1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Phenyl 1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound features a seven-membered diazepane ring substituted with a phenyl group and a carboxylate moiety. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_2 with a molecular weight of approximately 204.23 g/mol. The presence of the carboxylate group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of phenyl isothiocyanate with diazepane derivatives under controlled conditions, yielding the desired carboxylate form. This process is critical for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,4-diazepane exhibit significant anticancer properties. For instance, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were synthesized and evaluated for their cytotoxicity against B-cell leukemia cell lines (Reh). Notably, the compound 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed an impressive IC50 value of 18 µM, indicating potent antiproliferative activity .

Compound NameIC50 (µM)Biological Activity
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide18Anticancer
Compound 6b (4-fluorophenyl carboxy)30Anticancer
Compound 7c (4-fluorophenyl carbothio)65Less active

Anticoagulant Activity

This compound has also been investigated for its anticoagulant properties. A study identified several diazepane derivatives as potent inhibitors of factor Xa (fXa), a key enzyme in the coagulation cascade. One notable derivative exhibited an IC50 value of 6.8 nM, demonstrating effective antithrombotic activity without prolonging bleeding time . This suggests that modifications to the diazepane structure can significantly impact its pharmacological profile.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that compounds containing this moiety may interact with specific receptors or enzymes involved in various biological pathways:

  • Anticancer Mechanism : The cytotoxicity observed in cancer cell lines may be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
  • Anticoagulant Mechanism : The interaction with factor Xa suggests that these compounds may inhibit thrombin generation and platelet activation through competitive inhibition at the active site .

Case Studies

A series of case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In vitro studies on B-cell leukemia cell lines demonstrated that compounds with carboxamide linkages showed superior activity compared to those with carbothioamide linkages.
  • Case Study 2 : Animal models treated with fXa inhibitors derived from diazepanes showed reduced thrombus formation without significant side effects related to bleeding .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

phenyl 1,4-diazepane-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

ZWBYUPCGKNBBRV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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